molecular formula C15H15N3O3S3 B2647278 N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide CAS No. 881042-42-8

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2647278
CAS No.: 881042-42-8
M. Wt: 381.48
InChI Key: ZRXNWQGFSWISTC-UHFFFAOYSA-N
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Description

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a thiophene-2-carboxamide moiety linked to a 6-(isopropylsulfamoyl) benzothiazole core, a structural motif associated with diverse biological activities. Researchers are particularly interested in this compound and its analogs for their potential as anticonvulsant agents. Studies on closely related 1,3-benzothiazol-2-yl benzamides have demonstrated potent activity in established seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, notably without observed neurotoxicity . Furthermore, the structural framework of N-(thiazol-2-yl)-benzamide analogs has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds are characterized as negative allosteric modulators, providing valuable pharmacological tools for investigating the physiological functions of this receptor . The presence of the sulfonamide group at the 6-position of the benzothiazole ring is a common feature in bioactive molecules and may contribute to enhanced solubility and binding affinity for biological targets. This product is intended for research purposes in chemistry and biology laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c1-9(2)18-24(20,21)10-5-6-11-13(8-10)23-15(16-11)17-14(19)12-4-3-7-22-12/h3-9,18H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNWQGFSWISTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with isopropylsulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: LiAlH4 in dry ether at reflux temperature.

    Substitution: Halogenation using bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines and alcohols.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Binding Affinity and Pharmacological Activity

Table 2: Comparative Binding and Activity Data
Compound Name Target pIC50/Kd GlideXP Score (kcal/mol) Therapeutic Indication
Target Compound Not reported Not available Not tested Hypothesized kinase inhibition
BTA () CK-1δ 7.8 -3.78 Neuroprotective agents
GDC-0834 () BTK Not disclosed Not applicable Autoimmune diseases
  • Key Observations :
    • BTA’s high pIC50 (7.8) against CK-1δ highlights the efficacy of benzothiazole derivatives in enzyme inhibition. The target compound’s sulfamoyl group may modulate selectivity for similar kinases .
    • The absence of binding data for the target compound underscores the need for experimental validation.

Therapeutic Potential and Limitations

  • Target Compound : The sulfamoyl group may improve solubility and pharmacokinetics over halogenated analogs (e.g., ’s dichloro derivative), but its larger size could limit blood-brain barrier penetration .
  • Competitive Advantages: Compared to BTA, the thiophene-carboxamide moiety may enhance binding to hydrophobic kinase domains . Unlike GDC-0834, the benzothiazole core may offer selectivity for non-BTK targets .

Biological Activity

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study involving 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358), several benzothiazole derivatives showed promising results. The most active compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cell proliferation (see Table 1 for detailed IC50 values).

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC8276.48 ± 0.112D
Compound 9NCI-H35820.46 ± 8.633D

These findings suggest that modifications in the chemical structure can significantly enhance the antitumor activity of benzothiazole derivatives.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed that certain derivatives exhibited notable antibacterial activity.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives using broth microdilution methods according to CLSI guidelines. The results indicated that compounds with similar structural features to this compound were effective against both bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

These results underscore the potential for this compound class in developing new antimicrobial agents.

The proposed mechanisms of action for the biological activities of benzothiazole derivatives include:

  • DNA Intercalation : Many compounds bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in tumor growth or bacterial metabolism.
  • Apoptosis Induction : Certain compounds trigger programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. What are the established synthetic routes for N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide?

The compound is synthesized via multi-step reactions, often involving:

  • S-Alkylation : Reaction of intermediates like 6-aminothiouracil with chloroacetamide derivatives in DMF with K₂CO₃ to introduce sulfamoyl groups .
  • Coupling reactions : Thiophene-2-carboxamide derivatives are typically attached to benzothiazole scaffolds via nucleophilic substitution or condensation, as seen in analogous syntheses of thiophene-benzothiazole hybrids .
  • Purification : Chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • Spectroscopy : IR (C=O, N-H stretches), ¹H/¹³C NMR (thiophene and benzothiazole proton environments), and mass spectrometry (molecular ion peaks) .
  • Elemental analysis : To confirm purity and stoichiometry .
  • X-ray crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related benzothiazole-thiophene hybrids exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria and fungi via membrane disruption or enzyme inhibition .
  • Enzyme inhibition : Carbonic anhydrase isoforms (e.g., CA II and XII) via sulfamoyl group interactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

Methodological considerations:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates for S-alkylation steps .
  • Catalysts : K₂CO₃ or NaH improves nucleophilicity in coupling reactions .
  • Temperature control : Reflux conditions (70–80°C) for thiophene ring formation, with cooling to prevent side reactions .

Q. What contradictions exist in spectral or biological data for similar compounds, and how are they resolved?

Common discrepancies include:

  • NMR peak splitting : Overlapping signals from thiophene and benzothiazole protons require 2D NMR (COSY, HSQC) for assignment .
  • Biological variability : Differences in antimicrobial efficacy across studies may arise from assay conditions (e.g., pH sensitivity in sulfamoyl group activity) .

Q. How can molecular docking guide the design of derivatives with enhanced activity?

Computational strategies:

  • Target selection : Prioritize enzymes like carbonic anhydrase or bacterial kinases based on structural homology to validated targets .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model sulfamoyl-thiophene interactions with active sites, focusing on hydrogen bonding and hydrophobic contacts .
  • Validation : Compare docking scores with in vitro IC₅₀ values to refine predictive models .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization hurdles and solutions:

  • Solubility : Use mixed solvents (ethanol/water) to modulate nucleation .
  • Twinned crystals : Employ SHELXD for structure solution and SHELXL for refinement of challenging datasets .
  • Disorder : Partial occupancy modeling or temperature-controlled diffraction experiments improve resolution .

Methodological Insights from Evidence

  • Synthesis : and highlight S-alkylation and coupling as critical steps, with yields averaging 65–76% .
  • Characterization : and emphasize the role of NMR in resolving complex proton environments .
  • Biological Testing : notes fluorine-substituted analogs show enhanced activity, suggesting substituent effects on efficacy .

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